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molecular formula C12H18O4 B020554 3,4-dibutoxycyclobut-3-ene-1,2-dione CAS No. 2892-62-8

3,4-dibutoxycyclobut-3-ene-1,2-dione

Cat. No. B020554
M. Wt: 226.27 g/mol
InChI Key: XBRWELTXMQSEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04927970

Procedure details

Protected by a nitrogen atmosphere, a mixture of 1-butanol (64 mL), toluene (42 mL), and 1,2-dihydroxy-1-cyclobutene-3,4-dione (21.43 g, 0.1878 mole) was heated under reflux with stirring under a Dean-Stark water separator until water stopped passing over (7.6 mL of water was collected). Reflux was continued for a further 30 minutes, then the excess toluene and butanol were distilled off under reduced pressure (50-100 mm Hg) to give the title compound as a yellow liquid. The concentrate was diluted with 25 mL of methanol.
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
21.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[C:6]1([CH3:12])[CH:11]=[CH:10]C=CC=1.[OH:13][C:14]1[C:17](=O)[C:16](=[O:19])[C:15]=1[OH:20]>O>[CH2:1]([O:5][C:17]1[C:14](=[O:13])[C:15](=[O:20])[C:16]=1[O:19][CH2:10][CH2:11][CH2:6][CH3:12])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
64 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
42 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
21.43 g
Type
reactant
Smiles
OC1=C(C(C1=O)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
stopped passing over (7.6 mL of water was collected)
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
DISTILLATION
Type
DISTILLATION
Details
the excess toluene and butanol were distilled off under reduced pressure (50-100 mm Hg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)OC1=C(C(C1=O)=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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